Geldanamycin

Vue d'ensemble

Description

Geldanamycin is a 1,4-benzoquinone ansamycin antitumor antibiotic that was originally discovered in the bacterium Streptomyces hygroscopicus . It is known for its ability to inhibit the function of Heat Shock Protein 90 (Hsp90) by binding to its unusual ADP/ATP-binding pocket . Hsp90 client proteins play crucial roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Geldanamycin is synthesized by a Type I polyketide synthase. The genes gelA, gelB, and gelC encode for the polyketide synthase . The polyketide synthase is first loaded with 3-amino-5-hydroxybenzoic acid (AHBA). It then utilizes malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA to synthesize the precursor molecule Prothis compound . This precursor undergoes several enzymatic and non-enzymatic tailoring steps, including hydroxylation, o-methylation, carbamoylation, and oxidation, to produce the active molecule this compound .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces hygroscopicus strains. The biosynthesis of this compound is sensitive to the inorganic phosphate concentration in the medium, which is regulated through the two-component system PhoR-PhoP .

Analyse Des Réactions Chimiques

Types of Reactions: Geldanamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents that can replace functional groups on the this compound molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often evaluated for their biological activity and potential therapeutic applications .

Applications De Recherche Scientifique

Cancer Therapy

Mechanism of Action

Geldanamycin exerts its anti-cancer effects primarily through the inhibition of Hsp90, a chaperone protein that stabilizes and regulates numerous client proteins involved in cancer progression, including mutated oncogenes and signaling proteins. By disrupting Hsp90 function, this compound leads to the degradation of these client proteins, thereby inducing apoptosis in cancer cells.

Case Studies and Findings

- This compound in Osteosarcoma : A study demonstrated that this compound effectively induced cell death in 143B osteosarcoma cells by upregulating Hsp70 and downregulating hyperacetylated Hsp60, ultimately leading to decreased cell viability .

- Hypoxia-Inducible Factor Degradation : In prostate cancer cells, this compound was shown to reduce levels of hypoxia-inducible factor 1α (HIF-1α), a key regulator of tumor growth under low oxygen conditions. This effect was attributed to accelerated protein degradation independent of oxygen tension .

- Gastric Carcinomas : Research indicated that this compound could induce apoptosis in human gastric carcinoma cells through the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent for gastric cancer .

Neuroprotection

Heat Shock Response Activation

this compound activates the heat shock response, which is crucial for protecting neurons from stress-induced damage. This property has been explored in the context of neurodegenerative diseases.

Case Studies and Findings

- Protection Against Parkinson’s Disease : In a mouse model of Parkinson's disease, administration of this compound prior to neurotoxic exposure resulted in increased dopamine levels and reduced neuronal death, highlighting its protective role against dopaminergic neurotoxicity .

- Huntington’s Disease : this compound has shown promise in reducing protein aggregation associated with Huntington’s disease by activating the expression of heat shock proteins, which may lead to novel therapeutic avenues for this condition .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Findings

- Macrophage Activation : Research revealed that this compound significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests its potential application in treating inflammatory diseases such as arthritis .

- Experimental Allergic Encephalomyelitis : In rodent models, this compound suppressed disease progression by modulating inflammatory responses, indicating its utility in autoimmune conditions .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Therapy | Hsp90 inhibition | Induces apoptosis in various cancers (e.g., osteosarcoma, gastric carcinoma) |

| Neuroprotection | Heat shock response activation | Protects against neurotoxicity in Parkinson’s disease models; reduces protein aggregation in Huntington’s disease |

| Anti-inflammatory | Cytokine production inhibition | Suppresses TNF-α and IL-6 production; effective in models of arthritis and experimental allergic encephalomyelitis |

Mécanisme D'action

Geldanamycin exerts its effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity . This inhibition prevents the proper folding and function of Hsp90 client proteins, leading to their degradation. The molecular targets of this compound include various oncogenic proteins such as v-Src, Bcr-Abl, p53, and ERBB2 . The pathways involved in its mechanism of action include the regulation of the cell cycle, cell growth, apoptosis, and angiogenesis .

Comparaison Avec Des Composés Similaires

- Herbimycin A

- Herbimycin B

- Herbimycin C

- Macbecin II

- 17-AAG (17-allylamino-17-demethoxygeldanamycin)

Uniqueness of this compound: this compound is unique due to its potent anti-cancer activity and its ability to specifically inhibit Hsp90. its clinical use is limited by its hepatotoxicity, which has led to the development of analogues with improved safety profiles .

Propriétés

Numéro CAS |

30562-34-6 |

|---|---|

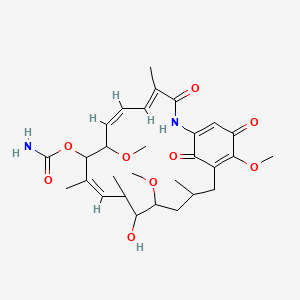

Formule moléculaire |

C29H40N2O9 |

Poids moléculaire |

560.6 g/mol |

Nom IUPAC |

[(4Z,6Z,8R,9R,10Z,12R,13S,14R,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9-,18-13-/t15-,17-,22-,23-,24+,26-/m1/s1 |

Clé InChI |

QTQAWLPCGQOSGP-WKALPRSISA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |

SMILES isomérique |

C[C@H]1C[C@H]([C@H]([C@@H](/C=C(\[C@H]([C@@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)/C)C)O)OC |

SMILES canonique |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

30562-34-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NSC 122750; NSC-122750; NSC122750; U 29135; U-29135; U29135. Geldanamycin. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of geldanamycin?

A1: this compound specifically binds to and inhibits heat shock protein 90 (Hsp90) [, , , , , , , , ].

Q2: How does this compound interact with Hsp90?

A2: this compound binds to an atypical nucleotide-binding pocket in Hsp90, a site that shares homology with the adenosine triphosphate (ATP)-binding domain of bacterial DNA gyrase B []. This binding inhibits the essential ATPase activity of Hsp90 [].

Q3: What are the consequences of this compound binding to Hsp90?

A3: this compound binding disrupts Hsp90's chaperone function, leading to the destabilization, inactivation, and subsequent degradation of Hsp90 client proteins [, , ].

Q4: What are some examples of Hsp90 client proteins affected by this compound?

A4: this compound affects numerous signaling proteins crucial for cell growth, survival, and oncogenesis. Some examples include protein kinases like p185c-erbB-2, Src, Raf-1, Akt, and steroid hormone receptors [, , , , , , , ].

Q5: What are the downstream effects of this compound on cell signaling and survival?

A5: By promoting the degradation of Hsp90 client proteins, this compound disrupts various signaling pathways, leading to cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor cell proliferation [, , , , , ].

Q6: Does this compound affect the unfolded protein response (UPR)?

A6: Yes, this compound has been shown to influence the UPR. It can destabilize UPR signaling components like IRE1α and PERK by disrupting their interaction with HSP90, ultimately impacting the cellular response to ER stress [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C29H40N2O9, and its molecular weight is 560.64 g/mol.

Q8: What are the key structural features of this compound?

A8: this compound is a benzoquinone ansamycin, characterized by a benzoquinone ring system linked to a macrocyclic ansa bridge [, , , ].

Q9: Does this compound possess any inherent catalytic properties?

A9: While not a catalyst itself, this compound influences cellular processes by inhibiting the catalytic activity of Hsp90, thereby indirectly affecting the activities of various kinases and signaling proteins [].

Q10: Have computational methods been used to study this compound and its derivatives?

A10: Yes, computational methods like molecular docking and molecular dynamics simulations have been employed to understand the interactions of this compound and its derivatives with Hsp90, aiding in the design of novel inhibitors with improved properties [, ].

Q11: What are the key findings from computational studies on this compound binding to Hsp90?

A11: Molecular modeling studies have revealed that this compound binds to a specific pocket in the N-terminal domain of Hsp90, mimicking the binding mode of ATP []. This information is valuable for designing derivatives with enhanced binding affinity and specificity.

Q12: How does modifying the structure of this compound affect its activity?

A12: Modifications to the this compound scaffold have been explored to improve its pharmacological properties. For instance, introducing a 17-allylamino group (17-AAG) reduces toxicity while maintaining Hsp90 inhibitory activity [, , ].

Q13: What structural features of this compound are essential for its biological activity?

A13: The benzoquinone ring and the ansa bridge are crucial for this compound's interaction with Hsp90 []. Modifications to these regions can significantly impact its binding affinity and subsequent biological activity.

Q14: What are some examples of this compound derivatives, and how do their activities compare to the parent compound?

A14: Several this compound derivatives, such as 17-AAG (17-allylamino-17-demethoxythis compound), 17-DMAG (17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-geldanamycin), and 19-o-glycyl this compound, have been synthesized [, , , ]. These derivatives often exhibit altered pharmacological properties, including improved solubility, stability, and toxicity profiles compared to this compound.

Q15: What challenges are associated with the formulation of this compound?

A15: this compound exhibits limited water solubility, potentially hindering its bioavailability and clinical applications [].

Q16: How has the stability of this compound been addressed in derivative design?

A16: Derivatives like 17-DMAG have improved water solubility compared to this compound, potentially enhancing their bioavailability and suitability for intravenous administration [].

Q17: What is the role of chemical modifications in improving the stability of this compound?

A17: Chemical modifications can influence the stability of this compound under various conditions. For instance, certain derivatives exhibit increased photostability, making them more suitable for storage and handling [].

Q18: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A18: Although the provided abstracts do not detail specific ADME parameters, they highlight the exploration of derivatives like 17-DMAG with improved water solubility, which is expected to enhance absorption and potentially alter distribution profiles compared to this compound [].

Q19: How does the route of administration affect this compound's pharmacokinetic profile?

A19: The route of administration can significantly impact the pharmacokinetic properties of this compound and its analogs. While intravenous administration of soluble derivatives like 17-DMAG might provide favorable systemic exposure, alternative routes like oral administration may require specific formulations to overcome solubility challenges and achieve adequate bioavailability.

Q20: What types of in vitro assays are used to evaluate this compound's activity?

A20: Researchers use various in vitro assays, including cell proliferation assays (e.g., MTS assay), clonogenic assays, apoptosis assays (e.g., Annexin V staining), and invasion assays to assess the effects of this compound on cancer cell growth, survival, and metastatic potential [, , ].

Q21: What is the effect of this compound on tumor cells in vitro?

A21: this compound exhibits potent antiproliferative effects against various cancer cell lines in vitro, inducing cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent [, , ].

Q22: What in vivo models have been used to study this compound's anticancer activity?

A22: this compound's anticancer properties have been investigated in vivo using xenograft mouse models, where human tumor cells are implanted into mice. These studies have demonstrated the compound's ability to inhibit tumor growth and metastasis [, ].

Q23: Has this compound been evaluated in clinical trials?

A23: While this compound itself faced challenges in clinical development due to solubility and toxicity issues, its derivative, 17-AAG, has undergone phase I clinical trials showing promising results [].

Q24: What were the key observations from 17-AAG clinical trials?

A24: Phase I clinical trials of 17-AAG demonstrated its potential in treating various cancers, including solid tumors and lymphoma []. These trials aimed to determine the maximum tolerated dose and evaluate safety and efficacy.

Q25: What are the known toxicities associated with this compound?

A25: this compound exhibits hepatotoxicity, limiting its clinical use [].

Q26: How does the toxicity of this compound derivatives compare to the parent compound?

A26: Derivatives like 17-AAG have been developed to address the toxicity concerns of this compound, displaying a more favorable safety profile [, ].

Q27: What strategies are being explored to mitigate the toxicity of this compound and its derivatives?

A27: Researchers are actively investigating ways to minimize the toxicity of this compound analogs. One approach involves developing derivatives with improved target specificity, aiming to reduce off-target effects and enhance their therapeutic window.

Q28: What is the impact of this compound's limited water solubility on its bioavailability?

A28: this compound's poor water solubility presents a significant challenge for its clinical use, potentially hindering its absorption and distribution in the body, ultimately affecting its bioavailability and therapeutic efficacy.

Q29: How does the solubility of this compound derivatives compare to the parent compound?

A29: Several derivatives, such as 17-DMAG, exhibit improved water solubility compared to this compound. This enhanced solubility is a desirable property for drug development, potentially leading to better absorption, distribution, and overall bioavailability.

Q30: Are there any alternative compounds with similar biological activity to this compound?

A30: Yes, radicicol, another natural product, also binds to the ATP-binding site of Hsp90 and disrupts its function, exhibiting similar effects to this compound [].

Q31: What are the advantages and disadvantages of using alternative Hsp90 inhibitors compared to this compound?

A31: While both this compound and radicicol effectively inhibit Hsp90, they differ in their pharmacokinetic properties and toxicity profiles. Radicicol, for instance, exhibits greater instability in vivo, while this compound raises concerns regarding hepatotoxicity. The choice between these inhibitors depends on the specific application and desired therapeutic window.

Q32: When was this compound first discovered, and what were its initial applications?

A32: this compound was initially isolated as a natural product with antifungal activity [].

Q33: How has the understanding of this compound's mechanism of action evolved over time?

A33: Early research primarily focused on this compound's antifungal properties. Subsequent investigations unveiled its ability to inhibit the proliferation of cancer cells transformed by oncogene kinases, leading to the discovery of Hsp90 as its primary molecular target []. This finding marked a significant milestone, paving the way for exploring this compound and its analogs as potential anticancer agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.